1-Ethyl-1H-benzo[d]imidazole-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-5,6-diol,1-ethyl-(9CI) is a heterocyclic aromatic organic compound It consists of a benzimidazole core structure with hydroxyl groups at the 5 and 6 positions and an ethyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Benzimidazole-5,6-diol,1-ethyl-(9CI) can be synthesized through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with ethyl glyoxalate under acidic conditions. The reaction typically proceeds as follows:
Cyclization Reaction: o-Phenylenediamine reacts with ethyl glyoxalate in the presence of an acid catalyst (e.g., hydrochloric acid) to form the benzimidazole ring.
Hydroxylation: The resulting benzimidazole intermediate is then hydroxylated at the 5 and 6 positions using a suitable oxidizing agent (e.g., hydrogen peroxide) to yield 1H-Benzimidazole-5,6-diol,1-ethyl-(9CI).
Industrial Production Methods
Industrial production of 1H-Benzimidazole-5,6-diol,1-ethyl-(9CI) typically involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: High-purity o-phenylenediamine and ethyl glyoxalate are prepared and purified.
Reaction Setup: The reactants are mixed in a reactor with an acid catalyst and heated to the desired temperature.
Product Isolation: The reaction mixture is cooled, and the product is isolated through filtration, crystallization, or other separation techniques.
Purification: The crude product is purified using recrystallization or chromatography to obtain high-purity 1H-Benzimidazole-5,6-diol,1-ethyl-(9CI).
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-5,6-diol,1-ethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at the 5 and 6 positions can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethyl group at the 1 position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium).
Major Products
Oxidation Products:
Reduction Products: Dihydro derivatives with modified biological activities.
Substitution Products: Alkyl or aryl-substituted benzimidazole derivatives with diverse chemical properties.
Scientific Research Applications
1H-Benzimidazole-5,6-diol,1-ethyl-(9CI) has numerous scientific research applications, including:
Medicinal Chemistry: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a potential lead compound for drug development.
Materials Science: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Biological Studies: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5,6-diol,1-ethyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, resulting in various biological effects.
Comparison with Similar Compounds
1H-Benzimidazole-5,6-diol,1-ethyl-(9CI) can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-2-amine: Lacks hydroxyl groups and has different biological activities.
1H-Benzimidazole-5,6-diamine: Contains amino groups instead of hydroxyl groups, leading to distinct chemical properties.
1H-Benzimidazole-4,7-diol: Hydroxyl groups are positioned differently, affecting its reactivity and applications.
The uniqueness of 1H-Benzimidazole-5,6-diol,1-ethyl-(9CI) lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-ethylbenzimidazole-5,6-diol |
InChI |
InChI=1S/C9H10N2O2/c1-2-11-5-10-6-3-8(12)9(13)4-7(6)11/h3-5,12-13H,2H2,1H3 |
InChI Key |
YLBKOJUVDCMRBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=CC(=C(C=C21)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.